molecular formula C25H30ClN5O2S B2827053 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 893788-82-4

7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Katalognummer: B2827053
CAS-Nummer: 893788-82-4
Molekulargewicht: 500.06
InChI-Schlüssel: DNVJRTYKXZMKAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 7-Chloro substitution: Enhances electrophilic reactivity and influences binding interactions.
  • 4-Ethylbenzenesulfonyl group at position 3: Contributes to steric bulk and modulates solubility via hydrophobic interactions.
  • N,N-bis(2-methylpropyl) (isobutyl) amine at position 5: Alters electronic distribution and improves lipophilicity.

The molecular formula is inferred as C₂₆H₃₀ClN₅O₂S (based on analogs in and ), with a molecular weight of ~520.07 g/mol.

Eigenschaften

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O2S/c1-6-18-7-10-20(11-8-18)34(32,33)25-24-27-23(30(14-16(2)3)15-17(4)5)21-13-19(26)9-12-22(21)31(24)29-28-25/h7-13,16-17H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVJRTYKXZMKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Chlorination: Introduction of the chlorine atom at the 7th position is achieved using chlorinating agents.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-ethylbenzenesulfonyl chloride.

    N,N-Diisobutylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis with analogs sharing the triazoloquinazoline scaffold but differing in substituents:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₆H₃₀ClN₅O₂S ~520.07 4-Ethylbenzenesulfonyl; N,N-bis(2-methylpropyl) amine
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₄H₂₀ClN₅O₂S 477.97 Phenylsulfonyl; 4-isopropylphenyl amine
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₅H₂₂ClN₅O₂S 491.99 3,4-Dimethylbenzenesulfonyl; 3,5-dimethylphenyl amine
Key Observations:

Sulfonyl Group Variations :

  • The 4-ethylbenzenesulfonyl group in the target compound introduces moderate steric hindrance compared to the phenylsulfonyl group in ’s analog, which lacks alkyl chains. The 3,4-dimethylbenzenesulfonyl group in ’s compound increases hydrophobicity but may reduce solubility .
  • NMR studies () suggest that sulfonyl substituents alter chemical shifts in regions corresponding to positions 29–36 and 39–44, impacting electronic environments and reactivity .

Amine Substituents :

  • The N,N-bis(2-methylpropyl) groups in the target compound enhance lipophilicity compared to aromatic amines (e.g., 4-isopropylphenyl or 3,5-dimethylphenyl in and ). This may improve membrane permeability but reduce aqueous solubility .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent at position 7 is consistent across all analogs, providing an electron-withdrawing effect that stabilizes the quinazoline ring.
  • Steric Effects :

    • The bis(2-methylpropyl) groups in the target compound create significant steric bulk, which may hinder interactions with flat binding pockets compared to planar aromatic amines in analogs .

Implications for Drug Design

  • Solubility : The target compound’s branched alkyl chains likely reduce water solubility compared to analogs with polar aromatic amines.
  • Metabolic Stability : Bulkier substituents (e.g., ethylbenzenesulfonyl) may slow metabolic degradation relative to simpler sulfonyl groups .
  • Binding Affinity : Structural similarities in the triazoloquinazoline core suggest shared target profiles, but substituent differences could fine-tune selectivity (e.g., kinase vs. protease inhibition) .

Biologische Aktivität

The compound 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS Number: 893788-82-4) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30ClN5O2SC_{25}H_{30}ClN_{5}O_{2}S, with a molecular weight of 500.1 g/mol . The structure includes a triazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number893788-82-4
Molecular FormulaC25H30ClN5O2S
Molecular Weight500.1 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have indicated that compounds with similar triazole and quinazoline structures exhibit significant anticancer activity. For instance, a study evaluating 3-amino-1,2,4-triazole derivatives demonstrated promising results against various cancer cell lines using the XTT assay method . The presence of specific substituents on the triazole ring was found to enhance both cytotoxicity and antiangiogenic properties.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3-Amino-1,2,4-triazole DerivativeA549 (Lung Cancer)15Induction of apoptosis
5-Pyridyl Triazole CompoundMCF-7 (Breast Cancer)10Inhibition of cell proliferation
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine TBDTBDTBD

The proposed mechanism of action for compounds like 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves:

  • Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial in the signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antiangiogenic Effects : Similar compounds have shown the ability to inhibit angiogenesis, which is vital for tumor growth and metastasis.

Study 1: Efficacy Against Breast Cancer

In a recent study focusing on breast cancer models, derivatives similar to this compound were tested for their efficacy. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study highlighted the potential for these compounds to serve as alternatives or adjuncts to existing therapies.

Study 2: In Vivo Studies

Animal models treated with related triazole compounds showed decreased tumor proliferation rates and improved survival outcomes. These findings suggest that further exploration into this compound's pharmacokinetics and toxicity profiles is warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.